
Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt is a complex organic compound with a variety of functional groups, including carboxyl, amino, and sulfo groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt involves multiple steps. The process typically starts with the preparation of the core butanoic acid structure, followed by the introduction of the carboxymethyl and decylamino groups through a series of nucleophilic substitution reactions. The sulfo group is then introduced via sulfonation reactions. The final step involves the neutralization of the compound with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. The key steps would include the controlled addition of reagents, precise temperature control, and efficient purification methods to ensure high yield and purity. The use of automated systems and reactors would be essential to maintain consistency and safety in the production process.
化学反応の分析
Types of Reactions
Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino or carboxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its therapeutic potential, including its effects on cellular processes and potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The presence of multiple functional groups allows it to participate in diverse chemical interactions, making it a versatile molecule in research and applications.
類似化合物との比較
Similar Compounds
4-Aminobutanoic acid: Similar in structure but lacks the carboxymethyl and sulfo groups.
Butanoic acid, 2-methyl-, ethyl ester: Contains a similar butanoic acid backbone but differs in functional groups.
Butanoic acid, 2-amino-4,4,4-trifluoro-3-oxo-, ethyl ester: Shares some structural features but has distinct functional groups.
Uniqueness
Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
71701-08-1 |
|---|---|
分子式 |
C22H37N3Na4O10S |
分子量 |
627.6 g/mol |
IUPAC名 |
tetrasodium;4-[2-[carboxylatomethyl-[2-[carboxylatomethyl(decyl)amino]ethyl]amino]ethylamino]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C22H41N3O10S.4Na/c1-2-3-4-5-6-7-8-9-11-24(16-20(27)28)13-14-25(17-21(29)30)12-10-23-19(26)15-18(22(31)32)36(33,34)35;;;;/h18H,2-17H2,1H3,(H,23,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34,35);;;;/q;4*+1/p-4 |
InChIキー |
NRDSOFSWBKDQNH-UHFFFAOYSA-J |
正規SMILES |
CCCCCCCCCCN(CCN(CCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




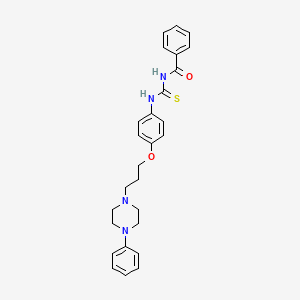
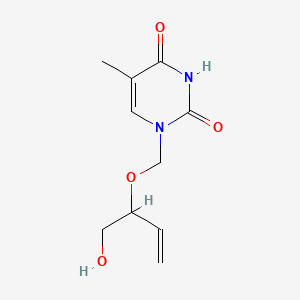
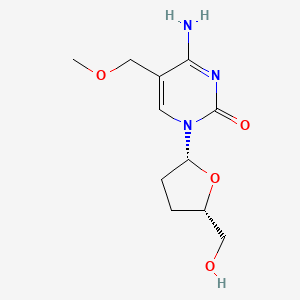
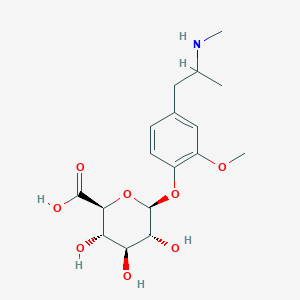

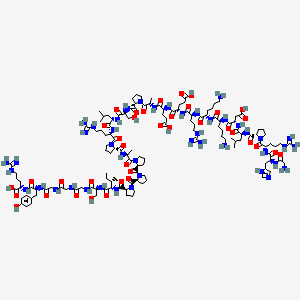
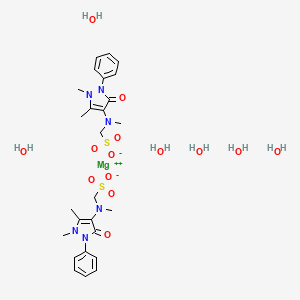
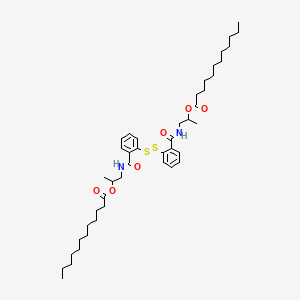
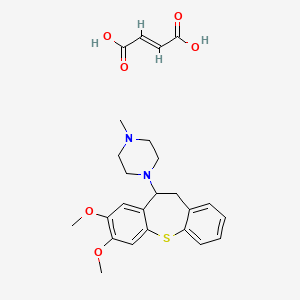
![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)


